2,5-Difluoro-4-(trifluoromethoxy)benzodifluoride

CAS No.: 1803828-40-1

Cat. No.: VC2762950

Molecular Formula: C8H3F7O

Molecular Weight: 248.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1803828-40-1 |

|---|---|

| Molecular Formula | C8H3F7O |

| Molecular Weight | 248.1 g/mol |

| IUPAC Name | 1-(difluoromethyl)-2,5-difluoro-4-(trifluoromethoxy)benzene |

| Standard InChI | InChI=1S/C8H3F7O/c9-4-2-6(16-8(13,14)15)5(10)1-3(4)7(11)12/h1-2,7H |

| Standard InChI Key | IGFXUKGODSOYTH-UHFFFAOYSA-N |

| SMILES | C1=C(C(=CC(=C1F)OC(F)(F)F)F)C(F)F |

| Canonical SMILES | C1=C(C(=CC(=C1F)OC(F)(F)F)F)C(F)F |

Introduction

Structural and Physical Properties

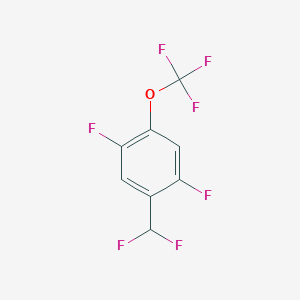

2,5-Difluoro-4-(trifluoromethoxy)benzodifluoride is characterized by its multiple fluorine-containing functional groups attached to a benzene ring. The compound features two fluorine atoms directly bonded to the aromatic ring at positions 2 and 5, a trifluoromethoxy group (OCF₃) at position 4, and a difluoromethyl group (CHF₂) extending from the ring structure. This unique arrangement of fluorine substituents significantly influences the compound's electronic distribution and chemical behavior.

The physical and chemical properties of 2,5-Difluoro-4-(trifluoromethoxy)benzodifluoride are summarized in Table 1:

| Property | Value |

|---|---|

| CAS Number | 1803828-40-1 |

| Molecular Formula | C₈H₃F₇O |

| Molecular Weight | 248.1 g/mol |

| IUPAC Name | 1-(difluoromethyl)-2,5-difluoro-4-(trifluoromethoxy)benzene |

| Standard InChI | InChI=1S/C8H3F7O/c9-4-2-6(16-8(13,14)15)5(10)1-3(4)7(11)12/h1-2,7H |

| Standard InChIKey | IGFXUKGODSOYTH-UHFFFAOYSA-N |

| SMILES | C1=C(C(=CC(=C1F)OC(F)(F)F)F)C(F)F |

| PubChem Compound ID | 121591865 |

The presence of multiple fluorine atoms in this compound contributes to its high electronegativity, which significantly affects its chemical reactivity. The electron-withdrawing nature of the fluorine atoms creates an electron-deficient aromatic ring, influencing the compound's behavior in various chemical reactions.

Chemical Reactivity and Reactions

The chemical behavior of 2,5-Difluoro-4-(trifluoromethoxy)benzodifluoride is predominantly influenced by the electron-withdrawing effects of its fluorine substituents, which create a unique reactivity profile different from non-fluorinated aromatic compounds.

Nucleophilic Substitution Reactions

The electron-deficient nature of the aromatic ring in 2,5-Difluoro-4-(trifluoromethoxy)benzodifluoride makes it susceptible to nucleophilic aromatic substitution reactions. These reactions typically occur at positions adjacent to the electron-withdrawing fluorine atoms and trifluoromethoxy group. Research on similar compounds indicates that such nucleophilic substitutions often require elevated temperatures or the presence of catalysts to proceed effectively.

C-F Bond Activation

The C-F bonds in fluorinated compounds like 2,5-Difluoro-4-(trifluoromethoxy)benzodifluoride are generally strong and inert, yet they can be activated under specific conditions. Recent research on related fluorinated compounds has demonstrated C-F bond activation through Frustrated Lewis Pair (FLP) mediated processes. For instance, studies have shown that tris(pentafluorophenyl)borane (BCF) combined with specific Lewis bases can activate C-F bonds in trifluoromethyl and difluoromethyl arenes .

The mechanism of C-F activation in such compounds appears to proceed via an SN1-type process, with experimental activation barriers (ΔG‡) ranging from 20.7 to 22.9 kcal mol⁻¹ depending on the specific FLP system used . This research provides valuable insights into potential activation pathways for the C-F bonds in 2,5-Difluoro-4-(trifluoromethoxy)benzodifluoride, which could lead to selective functionalization strategies.

Palladium-Catalyzed Transformations

Drawing parallels from research on structurally similar compounds, 2,5-Difluoro-4-(trifluoromethoxy)benzodifluoride may be amenable to palladium-catalyzed transformations. Recent studies have demonstrated efficient methods to access gem-difluoro-2-trifluoromethyl styrene derivatives via palladium catalysis under mild reaction conditions . Such approaches might be adaptable for the functionalization of 2,5-Difluoro-4-(trifluoromethoxy)benzodifluoride to create novel derivatives with modified properties.

Research Findings and Computational Studies

Recent research efforts have focused on understanding the fundamental properties and potential applications of fluorinated aromatic compounds like 2,5-Difluoro-4-(trifluoromethoxy)benzodifluoride.

Computational Insights

Computational chemistry methods have provided valuable insights into the electronic distribution within highly fluorinated compounds. These studies reveal the electron density patterns, bond strengths, and potential reaction sites, which are crucial for predicting reactivity and designing synthetic strategies.

For 2,5-Difluoro-4-(trifluoromethoxy)benzodifluoride, computational studies would likely highlight the electron-deficient nature of the aromatic ring, the polarization effects of the fluorine substituents, and the potential energy barriers for various reaction pathways.

C-F Bond Activation Research

Significant advances have been made in understanding C-F bond activation mechanisms in fluorinated aromatic compounds. Recent experimental and computational studies have elucidated the mechanisms of C-F activation events in difluoromethyl and trifluoromethyl groups .

For instance, research has demonstrated that Frustrated Lewis Pairs (FLPs) can effectively activate C-F bonds in benzotrifluorides and benzodifluorides. Kinetic studies have established the activation parameters for these processes, with experimental activation barriers correlating well with computational predictions. These findings provide a foundation for developing selective functionalization strategies for compounds like 2,5-Difluoro-4-(trifluoromethoxy)benzodifluoride .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume